molecular formula C23H24ClNO3S2 B12127634 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B12127634
M. Wt: 462.0 g/mol
InChI Key: RQBSAHZAGIABAD-UHFFFAOYSA-N
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Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and is often used in medicinal chemistry. The presence of multiple functional groups, including a chloro group, a dioxidotetrahydrothiophene moiety, and an ethylbenzyl group, makes this compound a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxidotetrahydrothiophene Moiety: This step involves the reaction of a tetrahydrothiophene derivative with an oxidizing agent to introduce the dioxidotetrahydrothiophene group.

    Formation of the Carboxamide: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Attachment of the Ethylbenzyl Group: This step involves the alkylation of the amide nitrogen with 4-ethylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.

    Reduction: Reduction reactions can target the chloro group or the carbonyl group in the carboxamide.

    Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Amidation: Carbodiimides, such as EDCI or DCC.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzothiophene derivatives.

    Amidation: N-substituted carboxamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s benzothiophene core is of interest due to its potential biological activity. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research into its pharmacokinetics and pharmacodynamics is essential for potential drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or specialty chemicals. Its unique structure may impart desirable properties to these materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can bind to active sites, while the functional groups modulate the compound’s affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds such as 2-aminobenzothiophene and 2-bromobenzothiophene share the benzothiophene core but differ in their substituents.

    Carboxamide Derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide have similar carboxamide groups but lack the complex substituents of the target compound.

    Chloro Derivatives: Compounds such as 3-chlorobenzothiophene and 4-chlorobenzamide contain chloro groups but differ in their overall structure.

Uniqueness

The uniqueness of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C23H24ClNO3S2

Molecular Weight

462.0 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H24ClNO3S2/c1-3-16-5-7-17(8-6-16)13-25(18-10-11-30(27,28)14-18)23(26)22-21(24)19-9-4-15(2)12-20(19)29-22/h4-9,12,18H,3,10-11,13-14H2,1-2H3

InChI Key

RQBSAHZAGIABAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

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